molecular formula C7H6BrN3O3 B1522329 3-Bromo-5-nitrobenzohydrazide CAS No. 374671-07-5

3-Bromo-5-nitrobenzohydrazide

Cat. No. B1522329
CAS RN: 374671-07-5
M. Wt: 260.04 g/mol
InChI Key: RLHWLNZTHBJYBV-UHFFFAOYSA-N
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Description

3-Bromo-5-nitrobenzohydrazide is a chemical compound with the molecular formula C7H6BrN3O3 . It has a molecular weight of 260.05 g/mol .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-nitrobenzohydrazide consists of 7 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 3 nitrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

3-Bromo-5-nitrobenzohydrazide is a solid at room temperature, and it has a melting point of 188-190°C. It has a molecular weight of 261.046 g/mol, a density of 1.74 g/cm³, and a boiling point of 459°C.

Scientific Research Applications

Synthesis and Bioactivity Studies

  • Novel Hydrazide-Hydrazones Synthesis : A study synthesized novel hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid, focusing on their cytotoxicity assay and antimicrobial activity. The study found that certain compounds exhibited significant inhibitory effects on tumor cells and possessed moderate antimicrobial activity against a range of microorganisms (Łukasz Popiołek et al., 2020).

Antimicrobial Activity

  • Benzisoxazolyl Imidazo[2,1-b][1,3,4]thiadiazoles : Novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazoles were synthesized, showing very good antibacterial and antifungal activity, indicating the potential of related compounds for antimicrobial applications (Ravi S. Lamani et al., 2009).

Crystal Structure Analysis

  • Crystal Structure of Derivatives : The synthesis and structural analysis of (E)-3-Bromo-N′-(4-hydroxy-3-nitrobenzylidene)benzohydrazide was reported, illustrating the compound's E configuration and its crystal structure, which may contribute to understanding the molecular interactions and properties of such compounds (Guo-Biao Cao et al., 2009).

Environmental Applications

  • Anaerobic Degradation of Brominated Compounds : Research on the anaerobic biodegradability of bromoxynil (a halogenated aromatic nitrile herbicide) under various conditions suggested the potential of certain brominated compounds for environmental remediation through anaerobic degradation pathways (V. Knight et al., 2003).

Tuberculostatic Activity

  • Thiosemicarbazide Derivatives with Tuberculostatic Activity : A study on the synthesis of new thiosemicarbazide derivatives showed applicative potential in biochemistry with tuberculostatic activity against Mycobacterium tuberculosis, highlighting the relevance of such compounds in medical applications (Corina Popovici et al., 2021).

Safety and Hazards

The safety data sheet for 3-Bromo-5-nitrobenzohydrazide indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), may cause an allergic skin reaction (H317), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

3-bromo-5-nitrobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O3/c8-5-1-4(7(12)10-9)2-6(3-5)11(13)14/h1-3H,9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHWLNZTHBJYBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674381
Record name 3-Bromo-5-nitrobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

374671-07-5
Record name 3-Bromo-5-nitrobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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